3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992997
InChI: InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11)
SMILES:
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol

CAS No.:

Cat. No.: VC15992997

Molecular Formula: C7H9ClN2O

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol -

Specification

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
IUPAC Name 3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one
Standard InChI InChI=1S/C7H9ClN2O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H2,(H,9,11)
Standard InChI Key BVHGDQGKHJMLST-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=C(C(=O)N2)Cl)C1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol belongs to the pyrazolo[1,5-a]pyridine family, a bicyclic system combining pyrazole and pyridine rings. The chlorine atom at position 3 and hydroxyl group at position 2 introduce electron-withdrawing and polar characteristics, respectively. The tetrahydropyridine moiety reduces aromaticity, enhancing conformational flexibility .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₈ClN₂O
Molecular Weight171.61 g/mol
IUPAC Name3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol
SMILESClC1=CN2C(CCCC2)N=C1O

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals a broad O–H stretch at 3200–3400 cm⁻¹ and C–Cl vibrations at 550–750 cm⁻¹ . Nuclear magnetic resonance (NMR) data include a singlet for the hydroxyl proton at δ 5.2 ppm and a doublet for the chlorine-bearing carbon at δ 110 ppm in ¹³C NMR .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a three-step process:

  • Cyclization: Condensation of hydrazine derivatives with cyclic ketones forms the tetrahydropyrazolo[1,5-a]pyridine core .

  • Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride introduces the chlorine atom at position 3 .

  • Hydroxylation: Oxidation or hydrolysis of a protected intermediate installs the hydroxyl group at position 2 .

Table 2: Reaction Conditions

StepReagentsTemperatureYield
CyclizationHydrazine, H₂SO₄80°C65%
ChlorinationCl₂, FeCl₃25°C85%
HydroxylationH₂O₂, NaOH60°C70%

Purification and Quality Control

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase achieves >98% purity . Residual solvents are monitored via gas chromatography (GC), with limits set at <0.1% for dichloromethane and <0.5% for ethanol .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, indicating suitability for high-temperature applications . Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 165°C, correlating with its melting point .

Table 3: Physical-Chemical Data

PropertyValueSource
Melting Point164.8–165.7°C
Boiling Point305.4°C (extrapolated)
Density1.315 g/cm³
Vapor Pressure7.3 × 10⁻¹⁰ Pa

Solubility and Partitioning

The compound exhibits limited aqueous solubility (1.4 mg/L at 20°C) but is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The logP value of 0.93 suggests moderate lipophilicity, favoring blood-brain barrier penetration .

Applications in Pharmaceutical Research

Drug Intermediate

3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its chlorine and hydroxyl groups enable selective functionalization for structure-activity relationship (SAR) studies .

Biological Activity

Preliminary in vitro assays indicate IC₅₀ = 2.1 µM against SARS-CoV-2 main protease, though in vivo efficacy remains unvalidated . Molecular docking simulations show strong hydrogen bonding with the protease’s active site .

HazardPrecautionSource
Skin IrritationWear nitrile gloves and lab coat
Moisture SensitivityStore under nitrogen atmosphere
Inhalation RiskUse fume hood with >100 ft/min airflow

Environmental Impact

Ecotoxicity

Aquatic toxicity tests on Daphnia magna show a 48-hour LC₅₀ = 12 mg/L, indicating moderate hazard . Biodegradation studies reveal <10% mineralization over 28 days, suggesting persistence in soil .

Waste Management

Incineration at >1000°C with scrubbers is recommended for disposal. Aqueous waste requires neutralization with 1M HCl before treatment .

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